molecular formula C14H12BrNO B1270390 n-Benzyl-4-bromobenzamide CAS No. 80311-89-3

n-Benzyl-4-bromobenzamide

Cat. No. B1270390
CAS RN: 80311-89-3
M. Wt: 290.15 g/mol
InChI Key: RLXPLHLLCIBNAN-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of n-Benzyl-4-bromobenzamide and related compounds has been explored through various chemical routes. For instance, the compound has been synthesized effectively by condensation reactions involving 4-bromobenzoic hydrazide and other reactants. These methods often employ catalysts and specific conditions to achieve high yields and selectivity. The synthesis of related benzylideneaniline compounds, like N-(4-bromobenzylidene)-4-fluoroaniline, demonstrates the versatility of approaches in modifying the benzamide core to achieve desired functionalities and properties (Arunagiri et al., 2018).

Molecular Structure Analysis

The molecular structure of n-Benzyl-4-bromobenzamide has been characterized using techniques such as X-ray crystallography, which reveals its crystalline form and intermolecular interactions. For example, a related compound, (E) -4-Bromo- N '-(2,4-dihydroxy-benzylidene) benzohydrazide, was found to crystallize in the monoclinic system with specific space group, indicating intricate patterns of hydrogen bonding and π-π interactions stabilizing the structure (Arunagiri et al., 2018).

Chemical Reactions and Properties

n-Benzyl-4-bromobenzamide participates in various chemical reactions, including coupling reactions facilitated by catalysts such as palladium. These reactions are essential for creating complex organic molecules, highlighting the role of bromobenzamides in synthetic organic chemistry. The compound's reactivity is influenced by the presence of the bromine atom, which acts as a good leaving group or as a site for nucleophilic attack in substitution reactions (Chen et al., 2013).

Physical Properties Analysis

The physical properties of n-Benzyl-4-bromobenzamide, such as melting point, solubility, and crystal structure, are crucial for its application in various domains. These properties can be tailored through synthetic modifications, as seen in the synthesis and characterization of related compounds. Techniques like thermogravimetric analysis and differential thermal analysis help in understanding the stability and phase behavior of these compounds (Subashini et al., 2021).

Chemical Properties Analysis

The chemical properties of n-Benzyl-4-bromobenzamide, including its reactivity in various chemical environments, are a subject of interest. Studies on related compounds show that the presence of substituents on the benzene ring, such as bromine, can significantly affect the compound's reactivity in chemical reactions, such as oxidative debenzylation and coupling reactions. These properties are essential for designing synthesis pathways and for the application of these compounds in medicinal chemistry and material science (Moriyama et al., 2014).

Scientific Research Applications

Anti-Inflammatory Properties

N-Benzyl-4-bromobenzamide (NBBA) has been studied for its potential anti-inflammatory effects. A study conducted by Aroonrerk et al. (2015) evaluated the effect of NBBA on IL-6 and prostaglandin E2 production in human gingival fibroblasts induced by lipopolysaccharide. The research found that NBBA exhibited significant anti-inflammatory activity, inhibiting IL-6 and PGE2 production, suggesting its potential application in treating inflammatory conditions like periodontal disease (Aroonrerk, Niyomtham, & Yingyoungnarongkul, 2015).

Catalytic Applications

The compound has also been investigated in the context of catalytic reactions. The study by Cavalheiro et al. (2019) demonstrated the dual functionality of a related compound, 1,2-bis(4-bromobenzamide)benzene, which can act as a PdCl2 ligand or as a reactant in the Suzuki coupling reaction under specific conditions. This highlights the potential application of NBBA derivatives in organic synthesis and catalysis (Cavalheiro, Nobre, & Kessler, 2019).

Safety And Hazards

The safety data sheet for n-Benzyl-4-bromobenzamide suggests avoiding contact with skin and eyes, and avoiding inhalation of dust . It is recommended to keep the compound in a dry, cool, and well-ventilated place and to keep the container tightly closed . It is also advised to take measures to prevent the build-up of electrostatic charge .

Future Directions

N-Benzyl-4-bromobenzamide has shown potential in inhibiting inflammatory activity in periodontal disease . This suggests that it could be further explored for its potential therapeutic applications in treating inflammatory diseases.

properties

IUPAC Name

N-benzyl-4-bromobenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12BrNO/c15-13-8-6-12(7-9-13)14(17)16-10-11-4-2-1-3-5-11/h1-9H,10H2,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RLXPLHLLCIBNAN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CNC(=O)C2=CC=C(C=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60354758
Record name n-benzyl-4-bromobenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60354758
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

290.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

n-Benzyl-4-bromobenzamide

CAS RN

80311-89-3
Record name n-benzyl-4-bromobenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60354758
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
41
Citations
N Aroonrerk, N Niyomtham… - Medical Principles and …, 2016 - karger.com
Objective: To evaluate the effect of N-benzyl-4-bromobenzamide (NBBA) on lipopolysaccharide (LPS)-induced IL-6 and prostaglandin E 2 (PGE 2) production in human gingival …
Number of citations: 3 karger.com
A Nuntana, N Nattisa - 2016 - pesquisa.bvsalud.org
Anti-inflammation of N-benzyl-4- bromobenzamide in lipopolysaccharide- induced human gingival fibroblasts | Medical Principles and Practice. 2016; 25 (2): 130-136 | IMEMR … Anti-inflammation …
Number of citations: 0 pesquisa.bvsalud.org
T Kumar Achar, P Mal - Advanced Synthesis & Catalysis, 2015 - Wiley Online Library
… After completion of the reaction, the mixture was dissolved in dichloromethane and the product (N-benzyl-4-bromobenzamide) was purified by column chromatography. Isolated …
Number of citations: 52 onlinelibrary.wiley.com
G Manolikakes, MSZ Dong, H Mayr, J Li… - … –A European Journal, 2009 - Wiley Online Library
… Typical procedure: preparation of N-benzyl-4-(3-pentanoyl-benzyl)-benzamide (4 j): A dry and argon flushed 10 mL Schlenk-tube was charged with N-benzyl-4-bromobenzamide (2 d, …
DC Lenstra, FPJT Rutjes, J Mecinović - scholar.archive.org
… N-benzyl-4-bromobenzamide … N-benzyl-4-bromobenzamide …
Number of citations: 0 scholar.archive.org
S Itabashi, M Shimomura, M Sato, H Azuma, K Okano… - Synlett, 2018 - thieme-connect.com
… In addition, the electron-rich N-benzyl-4-methoxybenzamide (12ia) and the electron-deficient N-benzyl-4-bromobenzamide (12ib) and N-benzyl-4-(chloromethyl)benzamide (12ic) gave …
Number of citations: 15 www.thieme-connect.com
CD Irving, JT Floreancig, S Laulhé - ACS omega, 2020 - ACS Publications
We describe a methodology for the amidation of carboxylic acids by generating phosphonium salts in situ from N-chlorophthalimide and triphenylphosphine. Aliphatic, benzylic, and …
Number of citations: 10 pubs.acs.org
Y Kawagoe, K Moriyama, H Togo - Tetrahedron, 2013 - Elsevier
Ion-supported Ph 3 P, 4-(diphenylphosphino)benzyltrimethylammonium bromide (IS-Ph 3 P), could be used for the facile amidation of a wide range of carboxylic acids with amines in …
Number of citations: 30 www.sciencedirect.com
SE Kim, H Hahm, S Kim, W Jang, B Jeon… - Asian Journal of …, 2016 - Wiley Online Library
A wide range of carboxylic acid derivatives including aldoximes, aldehydes, nitriles, primary amides, and carboxylic acid esters were reacted with various amines to form secondary and …
Number of citations: 9 onlinelibrary.wiley.com
W Ren, M Yamane - The Journal of Organic Chemistry, 2010 - ACS Publications
A simple method for the synthesis of amides has been developed by molybdenum-mediated carbamoylation of aryl halides. Whereas the conventional palladium-catalyzed three-…
Number of citations: 112 pubs.acs.org

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